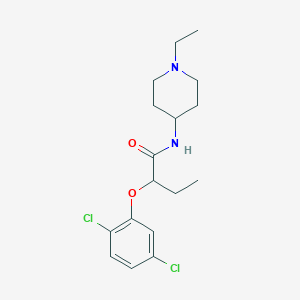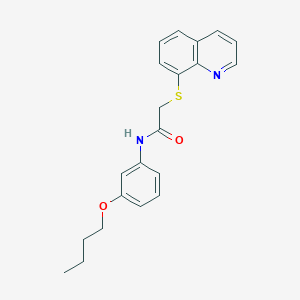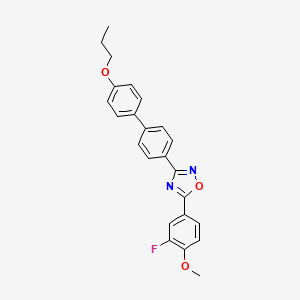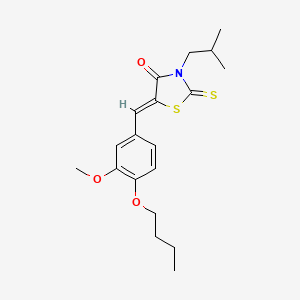
2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide, also known as A-836,339, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to the class of compounds known as cannabinoid receptor agonists, which can interact with the endocannabinoid system in the body.
Mécanisme D'action
2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide acts as a selective agonist for the cannabinoid receptor CB2, which is primarily expressed in immune cells. Activation of this receptor has been shown to have anti-inflammatory and analgesic effects in animal models.
Biochemical and Physiological Effects
Studies have shown that 2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide can reduce inflammation and pain by activating CB2 receptors in immune cells. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide in lab experiments is its selectivity for the CB2 receptor, which allows for more targeted effects. However, its potency and efficacy may vary depending on the specific experimental conditions.
Orientations Futures
1. Further studies are needed to determine the potential of 2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide as a therapeutic agent for various medical conditions, including chronic pain and neurodegenerative disorders.
2. Investigating the potential of 2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide as a treatment for inflammatory bowel disease.
3. Studying the effects of 2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide on the immune system and its potential use in immunotherapy.
4. Exploring the potential of 2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide as a treatment for cancer, as CB2 receptor activation has been shown to have anti-tumor effects in some studies.
5. Investigating the potential of 2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide as a treatment for addiction and substance abuse disorders, as CB2 receptor activation has been shown to have modulatory effects on the reward system in the brain.
Méthodes De Synthèse
The synthesis of 2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide involves a series of chemical reactions that start with the chlorination of 2,5-dichlorophenol to produce 2,5-dichloro-4-chlorophenol. This intermediate is then reacted with 1-ethylpiperidine and butyryl chloride to produce the final product, 2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide.
Applications De Recherche Scientifique
2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide has been studied extensively in scientific research for its potential use in the treatment of various medical conditions. One area of research has focused on its potential as an analgesic, with studies showing that it can effectively reduce pain in animal models.
Propriétés
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-(1-ethylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N2O2/c1-3-15(23-16-11-12(18)5-6-14(16)19)17(22)20-13-7-9-21(4-2)10-8-13/h5-6,11,13,15H,3-4,7-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEKRXOMYIEABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)CC)OC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichlorophenoxy)-N-(1-ethylpiperidin-4-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5151651.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)](/img/structure/B5151654.png)
![5-{[4-(2-chlorophenoxy)-1-piperidinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5151655.png)
![4-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5151657.png)
![2-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5151671.png)
![7-(difluoromethyl)-5-(2-methoxyphenyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5151672.png)


![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5151692.png)
![methyl 3-{[N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5151698.png)

![[bis(2-methylphenyl)phosphoryl]methanol](/img/structure/B5151715.png)

![methyl 3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5151735.png)